molecular formula C20H16F3N3O3 B11375140 1-(4-ethoxyphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

1-(4-ethoxyphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11375140
M. Wt: 403.4 g/mol
InChI Key: GBMNZZUMXHSZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2

Properties

Molecular Formula

C20H16F3N3O3

Molecular Weight

403.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide

InChI

InChI=1S/C20H16F3N3O3/c1-2-29-14-9-7-13(8-10-14)26-12-11-17(27)18(25-26)19(28)24-16-6-4-3-5-15(16)20(21,22)23/h3-12H,2H2,1H3,(H,24,28)

InChI Key

GBMNZZUMXHSZOD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method includes the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethylphenyl group exhibits limited nucleophilic substitution due to the electron-withdrawing nature of CF₃, but the ethoxyphenyl moiety participates in reactions under specific conditions:

  • Ether cleavage : Treatment with HI or HBr at 110–130°C removes the ethoxy group via SN2 mechanism.

  • Aromatic electrophilic substitution : Bromination occurs at the para position of the ethoxyphenyl ring using Br₂/FeBr₃, yielding mono-brominated derivatives.

Reaction TypeReagents/ConditionsProductYield (%)
Ether cleavageHI (48%), 130°CPhenolic derivative62–68
BrominationBr₂/FeBr₃, 0°C1-(4-ethoxy-3-bromophenyl)-...55

Oxidation and Reduction

The dihydropyridazine core undergoes redox transformations:

  • Oxidation : MnO₂ in DCM oxidizes the 1,4-dihydropyridazine to a pyridazine derivative, enhancing aromaticity.

  • Reduction : NaBH₄/CeCl₃ selectively reduces the carbonyl group to a hydroxyl group without affecting the CF₃ group.

4-oxo-dihydropyridazineNaBH₄/CeCl₃4-hydroxy-dihydropyridazine(85% yield)[5]\text{4-oxo-dihydropyridazine} \xrightarrow{\text{NaBH₄/CeCl₃}} \text{4-hydroxy-dihydropyridazine} \quad (\text{85\% yield})[5]

Hydrolysis Reactions

Controlled hydrolysis modifies the carboxamide and ester functionalities:

  • Acidic hydrolysis (6M HCl, reflux): Cleaves the carboxamide to a carboxylic acid.

  • Basic hydrolysis (NaOH/EtOH): Converts ethoxy groups to hydroxyl derivatives.

SubstrateConditionsProduct
Carboxamide6M HCl, 12 hr1-(4-ethoxyphenyl)-4-oxo-...-3-carboxylic acid
Ethoxy group10% NaOH, 80°C1-(4-hydroxyphenyl)-...

Cyclization and Ring Modification

The dihydropyridazine ring participates in annulation reactions:

  • Huisgen cycloaddition : With NaN₃/CuI, forms triazole-fused derivatives under click chemistry conditions .

  • Ring expansion : Reacts with diketene in THF to form seven-membered lactams.

Mechanistic pathway for triazole formation :

  • Azide generation at C-5 of pyridazine

  • Cu-catalyzed [3+2] cycloaddition with alkynes

Catalytic Functionalization

Palladium-catalyzed cross-couplings enable structural diversification:

  • Suzuki-Miyaura : Boronic acids couple at C-6 of the pyridazine ring using Pd(PPh₃)₄/K₂CO₃.

  • Buchwald-Hartwig amination : Introduces aryl amines at C-2 with Xantphos/Pd₂(dba)₃.

Coupling TypeCatalyst SystemSubstituent Introduced
SuzukiPd(PPh₃)₄, K₂CO₃Aryl/heteroaryl
BuchwaldPd₂(dba)₃/XantphosN-alkyl/aryl

Solvent and Temperature Effects

Reaction outcomes depend critically on solvent polarity:

  • DMSO : Accelerates SNAr reactions at the trifluoromethylphenyl group.

  • Toluene : Preferred for thermal cyclizations (Δ = 110°C).

Kinetic data for hydrolysis :

Solventk (hr⁻¹)t₁/₂ (hr)
H₂O0.154.6
DMF0.0234.7

Scientific Research Applications

Recent studies have highlighted the biological activities associated with this compound, particularly its potential as an anticancer agent and its role in enzyme inhibition.

Anticancer Research

  • Mechanism of Action : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicate that it can induce apoptosis (programmed cell death) in various cancer cell lines by disrupting cellular signaling pathways.
  • Case Study : A study investigating the effects of this compound on glioblastoma cells demonstrated significant cytotoxicity, suggesting its potential as a therapeutic agent against aggressive brain tumors .

Enzyme Inhibition

  • Acetylcholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. Preliminary results indicate that it may exhibit moderate inhibitory activity comparable to established drugs like rivastigmine .
  • Potential Applications : Given its enzyme inhibition properties, this compound could be explored for developing treatments for neurodegenerative disorders.

Synthesis and Derivatives

The synthesis of 1-(4-ethoxyphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves several steps:

  • Starting Materials : The synthesis typically starts with substituted phenyl derivatives and involves reactions such as acylation and cyclization.
  • Derivatives : Variations of this compound have been synthesized to enhance its biological activity or modify its pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.

Biological Activity

The compound 1-(4-ethoxyphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C24_{24}H18_{18}F3_{3}N3_{3}O3_{3}
  • Molecular Weight : 441.41 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CCOc(cc1)ccc1N1N=C(C(Nc2cccc(C(F)(F)F)c2)=O)c(cccc2)c2C1=O

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit specific kinases associated with cancer cell growth and survival pathways, leading to reduced tumor viability.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against multiple cancer cell lines. The following table summarizes the findings from various studies on its efficacy:

Cell Line IC50 (µM) Mechanism of Action Reference
MCF-7 (Breast)12.5Induction of apoptosis via caspase activation
A549 (Lung)15.0Inhibition of EGFR signaling
HeLa (Cervical)10.0Cell cycle arrest at G2/M phase
PC3 (Prostate)8.5Modulation of PI3K/Akt pathway

Antimicrobial Activity

In addition to its anticancer properties, preliminary antimicrobial assays have shown that the compound possesses moderate activity against certain bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Breast Cancer Treatment :
    • A study conducted on MCF-7 cells demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathway activation. The study concluded that this compound could serve as a promising candidate for breast cancer therapy .
  • Combination Therapy in Lung Cancer :
    • Research indicated that when combined with standard chemotherapy agents, this compound enhanced the overall anticancer efficacy against A549 lung cancer cells, suggesting a synergistic effect that warrants further investigation .
  • Antimicrobial Efficacy Against Resistant Strains :
    • A recent investigation into its antimicrobial properties revealed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option for resistant infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.